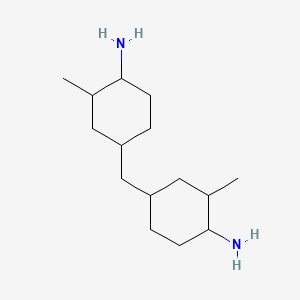

Bis(4-amino-3-methylcyclohexyl)methane

Description

Propriétés

IUPAC Name |

4-[(4-amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h10-15H,3-9,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSBHTZEJMPDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1N)CC2CCC(C(C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029670 | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

342 °C | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.4 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.95 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.08 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6864-37-5 | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6864-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K4H01E55X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-7 °C | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-amino-3-methylcyclohexyl)methane

Introduction: A Core Building Block for Advanced Polymers

Bis(4-amino-3-methylcyclohexyl)methane, also known by its CAS number 6864-37-5 and often referred to as 4,4'-Methylenebis(2-methylcyclohexylamine) (MMCA), is a cycloaliphatic diamine that serves as a crucial curing agent and monomer in the formulation of high-performance polymers.[1][2] Its unique molecular architecture, characterized by two methylated cyclohexyl rings linked by a methylene bridge and bearing primary amine functionalities, imparts a desirable combination of thermal stability, mechanical strength, and chemical resistance to the resulting materials.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of advanced epoxy resins and polyamides for researchers and industry professionals.

Core Chemical and Physical Properties

This compound is a colorless to light yellow viscous liquid at room temperature.[2][3] Its non-aromatic, saturated ring structure is a key determinant of its physical and chemical behavior, distinguishing it from common aromatic diamine curing agents like methylenedianiline (MDA).

Identifiers and Structural Information

-

IUPAC Name: 4-[(4-amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine[1]

-

CAS Number: 6864-37-5[1]

-

Molecular Formula: C₁₅H₃₀N₂[1]

-

Molecular Weight: 238.41 g/mol [1]

-

SMILES: CC1CC(CCC1N)CC2CCC(C(C2)C)N[1]

-

InChI Key: IGSBHTZEJMPDSZ-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange liquid | [2] |

| Melting Point | -7 °C | [1][3] |

| Boiling Point | ~289.6 - 342 °C at 760 mmHg | [1][2][3] |

| Density | 0.94 - 0.95 g/mL at 25 °C | [1][3] |

| Vapor Pressure | 0.08 Pa at 20 °C | [1][3] |

| Flash Point | >113 °C (>230 °F) | [1][4] |

| Water Solubility | 0.4 - 3.6 g/L at 20 °C | [2][3][5] |

| Refractive Index | n20/D 1.499 | [5][6] |

| LogP | 2.3 - 2.8 | [1][2] |

Stereochemistry: The Impact of Isomerism

A critical aspect of this compound is its complex stereochemistry. The molecule possesses multiple chiral centers, leading to a variety of possible stereoisomers. Commercial grades of this chemical are typically sold as a "mixture of isomers".[5][6]

The stereochemistry arises from the relative positions (cis or trans) of the substituents on each cyclohexyl ring:

-

The amino group relative to the methyl group on each ring.

-

The methylene bridge relative to the amino and methyl groups.

-

The relative orientation of the two substituted cyclohexyl rings to each other (e.g., cis,cis; cis,trans; trans,trans).

Caption: Synthesis via catalytic hydrogenation.

This reaction is typically carried out at high pressure and elevated temperature in a solvent such as tetrahydrofuran (THF), using a ruthenium on alumina (Ru/Al₂O₃) catalyst. [7]The process hydrogenates the aromatic rings to form the corresponding cycloaliphatic structure.

The following protocol is adapted from established industrial processes: [7]

-

Charging the Reactor: A high-pressure autoclave is charged with 3,3'-dimethyl-4,4'-diaminodiphenylmethane, an equal mass of tetrahydrofuran (THF), and catalytic amounts of 5% Ru/Al₂O₃ and aluminum ammonium sulfate.

-

Inerting: The reactor is sealed and the air is purged and replaced with hydrogen gas.

-

Reaction Conditions: The reactor is pressurized with hydrogen to an initial pressure (e.g., 6 MPa) and heated to the reaction temperature (e.g., 160°C). The hydrogen pressure is maintained at a higher level (e.g., 8 MPa) throughout the reaction with vigorous stirring for a set duration (e.g., 4 hours).

-

Work-up and Isolation: After cooling, the reaction mixture is processed. The catalyst is typically filtered off, and the solvent is removed under reduced pressure. The final product is purified by distillation. Gas chromatography is used to confirm the conversion of the starting material and the yield of the final product. [7]

Core Reactivity: Epoxy Curing

The primary application of this compound is as a curing agent (or hardener) for epoxy resins. [2][5]The two primary amine (-NH₂) groups are nucleophilic and react with the electrophilic carbon atoms of the epoxide rings in the resin.

Caption: General mechanism of epoxy curing by a primary amine.

Mechanism:

-

Primary Amine Addition: One of the hydrogen atoms on the primary amine attacks the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group. [8]2. Secondary Amine Addition: The newly formed secondary amine is also reactive and can attack another epoxide ring, forming a tertiary amine and a second hydroxyl group.

Each molecule of this compound has four reactive amine hydrogens, allowing it to react with four epoxy groups. This tetra-functionality enables the formation of a dense, three-dimensional cross-linked polymer network, which is responsible for the rigidity and thermal stability of the cured material. [8]The cycloaliphatic nature of the diamine provides better UV resistance and a higher glass transition temperature (Tg) compared to linear aliphatic amines, without the brittleness sometimes associated with aromatic amines. [9]

Applications in Materials Science

The unique properties of this diamine make it a preferred choice in several demanding applications.

-

Epoxy Resins: It is widely used as a curing agent for epoxy resins in applications such as high-performance industrial coatings, ship paints, heavy anti-corrosion systems, and composite materials for wind turbine blades. [2][7]The resulting cured resins exhibit excellent mechanical strength and thermal stability. [2]* Polyimides: It serves as a monomer for the synthesis of fully aliphatic polyimides and polyimide-siloxanes (APISiO). [5][6]These materials are valued for their high thermal stability and mechanical properties in advanced engineering applications.

-

Polyamides and Polyurethanes: The diamine can be used to synthesize specialty polyamides and polyurethanes. Polyamides made with this monomer can exhibit good mechanical strength and wear resistance, while the polyurethanes can offer excellent elasticity and oil resistance. [7]

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols during handling.

Hazard Identification

The substance is classified as corrosive, acutely toxic, and hazardous to the aquatic environment. [1][3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled), H411 (Toxic to aquatic life with long lasting effects). [1]* Short-Term Exposure: The substance is very corrosive to the eyes, skin, and respiratory tract. [3][5]Inhalation of aerosols may cause lung edema, with symptoms potentially being delayed. [1][3]* Long-Term Exposure: May have effects on the skin, potentially leading to chronic conditions. [3][5]There is also evidence of potential effects on the blood, cardiovascular system, kidneys, and liver. [3][5]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. [6]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear a face shield or chemical safety goggles. [3] * Skin Protection: Wear suitable protective gloves (e.g., nitrile) and protective clothing to prevent skin contact. [3] * Respiratory Protection: If ventilation is inadequate or aerosols are generated, use an appropriate respirator with a filter for organic vapors and ammonia (e.g., type ABEK). [6]* Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep containers tightly closed. Store below +30°C. [3][5]* First Aid:

-

Inhalation: Move victim to fresh air. Seek immediate medical attention. [3] * Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [3] * Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [6] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [1]

-

Conclusion

This compound is a versatile and highly effective cycloaliphatic diamine that plays a pivotal role in the formulation of advanced polymer systems. Its distinct structure provides a unique balance of properties, including high thermal stability, excellent mechanical performance, and durability, making it an indispensable component in high-performance coatings, composites, and engineering plastics. A thorough understanding of its properties, particularly its stereochemistry and reactivity, is essential for optimizing its use in research and development and for ensuring its safe handling in industrial settings.

References

Sources

- 1. This compound | C15H30N2 | CID 91555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 6864-37-5 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers ,99% 6864-37-5 India [ottokemi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 4,4′-亚甲基双(2-甲基环己胺),异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

4,4'-methylenebis(2-methylcyclohexylamine) CAS number 6864-37-5

An In-Depth Technical Guide to 4,4'-Methylenebis(2-methylcyclohexylamine) (CAS 6864-37-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,4'-methylenebis(2-methylcyclohexylamine), an alicyclic diamine with significant industrial applications. We will delve into its fundamental chemical properties, synthesis, primary applications as a polymer building block and curing agent, and critical safety protocols. The information is tailored for researchers, chemists, and professionals in polymer science and material development.

Core Chemical Identity and Structure

4,4'-Methylenebis(2-methylcyclohexylamine), often referred to by synonyms such as Bis(4-amino-3-methylcyclohexyl)methane or MACM, is a colorless to light yellow viscous liquid.[1][2] Its chemical identity is defined by the CAS Number 6864-37-5.[3][4] The molecule consists of two 2-methylcyclohexylamine rings linked by a methylene bridge at the 4 and 4' positions. This alicyclic (aliphatic cyclic) structure is key to its utility, imparting unique properties to the polymers it helps create.

Caption: Industrial synthesis workflow for 4,4'-methylenebis(2-methylcyclohexylamine).

Experimental Protocol: Synthesis

This protocol is a representation of the industrial synthesis process. [1][2]

-

Reactor Charging : To a 6000L autoclave, add 2000 kg of 3,3'-dimethyl-4,4'-diaminodiphenylmethane and 2000 kg of tetrahydrofuran as a solvent.

-

Catalyst Addition : Add 100 kg of a 5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst.

-

Sealing and Purging : Seal the autoclave and replace the internal atmosphere with hydrogen gas to remove all air.

-

Pressurization and Heating : Introduce hydrogen gas until the pressure reaches 6 MPa. Begin heating the autoclave to a target temperature of 160°C.

-

Reaction Conditions : Once at temperature, adjust the hydrogen inlet to maintain a constant pressure of 8 MPa. Stir the mixture vigorously for 4 hours.

-

Cooling and Sampling : After the reaction period, cool the autoclave to a safe temperature.

-

Product Validation : Collect a sample and analyze it using gas chromatography-mass spectrometry (GC-MS) to confirm the conversion of the starting material and determine the yield and purity of the final product, 4,4'-methylenebis(2-methylcyclohexylamine). A typical yield is reported to be around 99.4%. [1][2]

Core Applications in Polymer Chemistry

The primary utility of 4,4'-methylenebis(2-methylcyclohexylamine) stems from its two primary amine functional groups, which make it an excellent monomer or curing agent.

Epoxy Resin Curing Agent

This is one of the most significant applications. [1][5]As a curing agent (or hardener), it cross-links epoxy resin prepolymers. The amine groups react with the epoxide rings of the resin in a ring-opening addition reaction. Because it is a diamine, each molecule can react with multiple epoxy groups, forming a rigid, three-dimensional thermoset polymer network.

Causality : The alicyclic nature of the diamine, as opposed to a more common aromatic diamine, imparts specific, desirable properties to the cured epoxy:

-

Improved UV Resistance : Lack of aromaticity leads to better color stability and resistance to yellowing upon UV exposure.

-

Good Thermal Stability : The rigid cyclohexyl rings contribute to a high glass transition temperature (Tg). [6]* Excellent Mechanical Properties : The resulting cross-linked structure provides high strength and durability. [5]* Chemical Resistance : The dense polymer network offers robust resistance to a wide range of chemicals. [5] These properties make it suitable for high-performance coatings, adhesives, and composite materials in demanding sectors like aerospace, automotive, and construction. [5]

Caption: Epoxy curing mechanism using an alicyclic diamine hardener.

Monomer for Polyamides and Polyimides

4,4'-Methylenebis(2-methylcyclohexylamine) serves as a diamine monomer in the synthesis of fully aliphatic polyimides and polyamides. [1][3]When reacted with diacids or dianhydrides, it forms robust polymer chains. These aliphatic polymers are valued for their flexibility and toughness, finding use in specialized coatings and inks. [5]It is also used in the synthesis of fully aliphatic polyimide-siloxanes (APISiO). [1][3]

Safety, Handling, and Toxicology

This compound is classified as hazardous and requires strict safety protocols during handling and use. [4] Hazard Classification :

-

Acute Toxicity : Harmful if swallowed, toxic in contact with skin, and fatal if inhaled. [7][8]* Corrosivity : Causes severe skin burns and eye damage. [7][8]* Organ Toxicity : May cause damage to organs through prolonged or repeated exposure. * Environmental Hazard : Toxic to aquatic life with long-lasting effects. [7][8]

Mandatory Handling Protocol

-

Ventilation : Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [7][8]2. Personal Protective Equipment (PPE) :

-

Gloves : Wear impervious chemical-resistant gloves. [9] * Eye Protection : Use tightly fitting safety goggles and a face shield. [8][9] * Clothing : Wear protective clothing and boots to prevent skin contact. [8] * Respiratory : If ventilation is inadequate or in case of aerosol generation, use a NIOSH-approved respirator. [7][8]3. Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a corrosives area. [10][7]Store locked up. [7]4. Spill Response : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. [7][9]Prevent entry into drains and waterways. [9]5. First Aid :

-

Inhalation : Move the person to fresh air immediately. Call a poison center or doctor. [7][8] * Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [7][8] * Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention. [7][8] * Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately. [7][8]

-

Conclusion

4,4'-Methylenebis(2-methylcyclohexylamine) (CAS 6864-37-5) is a versatile alicyclic diamine whose unique structure provides significant advantages in polymer chemistry. Its role as a high-performance epoxy curing agent and a monomer for specialty polyimides makes it a valuable component in the development of advanced materials. However, its significant hazardous properties demand that all handling, storage, and disposal be conducted with the utmost adherence to established safety protocols.

References

- 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers ,99%. Ottokemi. [Link]

- 4,4'-Methylenebis(2-methylcyclohexylamine). MySkinRecipes. [Link]

- 4,4 -Methylenebis(2-methylcyclohexylamine), mixture of isomers 99. Acros Organics. [Link]

- 4,4'-Methylenebis(2-methylcyclohexylamine). Polysil. [Link]

- HARTCURE MMEA (4,4'-methylenebis(2-methyl-6-ethylaniline)). Johnson Fine Chemical. [Link]

- 4,4'-Methylenebis(2-methylcyclohexylamine) (mixture of isomers). Cenmed. [Link]

Sources

- 1. 4,4'-Methylenebis(2-methylcyclohexylamine) | 6864-37-5 [chemicalbook.com]

- 2. 4,4'-Methylenebis(2-methylcyclohexylamine) CAS#: 6864-37-5 [m.chemicalbook.com]

- 3. 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers ,99% 6864-37-5 India [ottokemi.com]

- 4. scbt.com [scbt.com]

- 5. 4,4'-Methylenebis(2-methylcyclohexylamine) [myskinrecipes.com]

- 6. CAS 6864-37-5: this compound [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Molecular Structure and Isomers of Bis(4-amino-3-methylcyclohexyl)methane

Abstract

Bis(4-amino-3-methylcyclohexyl)methane, a cycloaliphatic diamine, is a critical component in the formulation of high-performance polymers, notably as a curing agent for epoxy resins. Its molecular structure, characterized by two substituted cyclohexane rings, gives rise to a complex mixture of stereoisomers. This guide provides a comprehensive analysis of the molecular architecture of this compound, delves into the intricacies of its stereoisomerism, and explores the profound impact of the isomeric composition on the material's physical properties and performance in epoxy systems. This document is intended to serve as a foundational resource for researchers and professionals in materials science and polymer chemistry, enabling a deeper understanding and more precise application of this versatile molecule.

Introduction: The Significance of a Complex Molecule

This compound, also known by synonyms such as 4,4'-methylenebis(2-methylcyclohexylamine) and its CAS Number 6864-37-5, is a colorless to light yellow viscous liquid.[1][2] It is a key building block in polymer chemistry, primarily utilized as a curing agent or hardener for epoxy resins. Its cycloaliphatic structure imparts unique properties to the cured polymers, including enhanced flexibility and thermal resistance compared to other amine-based curing agents.[3] The presence of two primary amine functionalities facilitates efficient cross-linking in epoxy formulations.[3]

Commercially, this compound is available under trade names such as Laromin® C 260.[4][5][6] A crucial aspect of this molecule, and the central focus of this guide, is that it is not a single chemical entity but rather a complex mixture of stereoisomers.[2][7][8] Understanding the nuances of these isomers is paramount for predicting and controlling the properties of the resulting polymers.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of two 3-methyl-4-aminocyclohexyl rings linked by a methylene bridge.[9]

Table 1: General Properties of this compound

| Property | Value | References |

| CAS Number | 6864-37-5 | [9] |

| Molecular Formula | C15H30N2 | [9] |

| Molecular Weight | 238.41 g/mol | [9] |

| Appearance | Colorless to light yellow viscous liquid | [2] |

| Density | ~0.94 - 0.95 g/cm³ at 20-25 °C | [10] |

| Boiling Point | ~342 °C | [10] |

| Melting Point | -7 °C | [10] |

| Flash Point | >110 °C (>230 °F) | [11] |

| Solubility in Water | 0.4 g/100ml at 20 °C | [9][10] |

The Heart of the Matter: Stereoisomerism

The complexity of this compound arises from the presence of multiple stereocenters and the substituted cyclohexane rings, leading to a variety of stereoisomers. These can be broadly categorized into geometric (cis/trans) isomers and optical isomers (enantiomers and diastereomers).

Geometric Isomerism in the Cyclohexane Rings

Each of the two cyclohexane rings has two substituents on adjacent carbons (a 1,2-disubstitution pattern): the amino group at position 1 and the methyl group at position 2 (or vice-versa, depending on numbering). The relative orientation of these two groups gives rise to cis and trans isomers.

-

cis isomer: The amino and methyl groups are on the same side of the cyclohexane ring. In the stable chair conformation, one substituent will be in an axial position and the other in an equatorial position.

-

trans isomer: The amino and methyl groups are on opposite sides of the ring. In the more stable chair conformation, both substituents can occupy equatorial positions, which minimizes steric hindrance. This generally makes the trans isomer the more thermodynamically stable of the two.

The methylene bridge connects the two cyclohexane rings at the 4-position relative to the amino group. The orientation of this bridge relative to the amino and methyl groups further contributes to the overall stereochemistry.

Chirality and Optical Isomerism

There are four chiral centers in the this compound molecule, located at carbons 1, 2, 1', and 2' of the two cyclohexane rings. The presence of these chiral centers means the molecule can exist as a number of enantiomers and diastereomers. The combination of cis/trans isomerism and the multiple chiral centers results in a complex mixture of diastereomeric pairs of enantiomers.

The commercial product is a mixture of these various isomers, and the exact composition can influence the physical and chemical properties of the material.

Impact of Isomer Composition on Performance

The ratio of cis to trans isomers in the mixture is a critical factor influencing the performance of this compound as an epoxy curing agent. The different spatial arrangements of the amine groups in the various isomers affect their reactivity and the structure of the resulting cross-linked polymer network.

Reactivity and Curing Characteristics

Field-proven insights from studies on similar cycloaliphatic diamines suggest that the trans isomers, with their diequatorial amine groups, are more sterically accessible and therefore more reactive towards the epoxy groups. The cis isomers, with one of the reactive groups in a more hindered axial position, can exhibit a slower reaction rate. This difference in reactivity can affect the curing profile, including the gel time and the final degree of cure.

Thermomechanical Properties of Cured Resins

The isomeric composition has a direct impact on the thermomechanical properties of the cured epoxy resin, most notably the glass transition temperature (Tg). A higher proportion of the more reactive and sterically favorable trans isomers can lead to a more complete and uniform cross-linked network, often resulting in a higher Tg.[12][13] Conversely, a higher concentration of cis isomers may lead to a less ordered network with potentially lower cross-linking density and a lower Tg. The flexibility and packing efficiency of the polymer chains are also influenced by the isomer ratio, which in turn affects mechanical properties such as modulus, strength, and toughness.[14]

Table 2: Anticipated Effects of Isomer Composition on Epoxy Resin Properties

| Isomer Predominance | Reactivity | Curing Profile | Glass Transition Temperature (Tg) | Mechanical Properties |

| High trans content | Higher | Faster cure, potentially more complete | Higher | Higher modulus and strength |

| High cis content | Lower | Slower cure, may require higher temperatures | Lower | Potentially greater flexibility and toughness |

Synthesis and Control of Isomerism

The industrial synthesis of this compound typically involves the hydrogenation of 3,3'-dimethyl-4,4'-diaminodiphenylmethane.[15] The reaction is carried out at elevated temperature and pressure in the presence of a catalyst, such as ruthenium on an alumina support.[15]

The stereochemical outcome of the hydrogenation is influenced by the reaction conditions (temperature, pressure, catalyst, and solvent). While specific protocols for controlling the cis/trans ratio are often proprietary, it is generally understood that thermodynamic control (higher temperatures, longer reaction times) will favor the formation of the more stable trans isomers. Kinetically controlled conditions (lower temperatures) may yield a higher proportion of the cis isomers.

Experimental Protocol: General Synthesis via Hydrogenation

-

Reactor Setup: A high-pressure autoclave is charged with 3,3'-dimethyl-4,4'-diaminodiphenylmethane, a suitable solvent (e.g., tetrahydrofuran), and a hydrogenation catalyst (e.g., 5% Ru/Al2O3).[15]

-

Inerting: The autoclave is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

-

Hydrogenation: The reactor is pressurized with hydrogen to the desired level (e.g., 6-8 MPa) and heated to the target temperature (e.g., 160 °C).[15] The reaction mixture is vigorously stirred for a set duration (e.g., 4 hours).[15]

-

Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by vacuum distillation.

Analytical Characterization of Isomers

The separation and quantification of the different stereoisomers of this compound are typically achieved using chromatographic and spectroscopic techniques.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating the various isomers based on their boiling points and interactions with the stationary phase of the GC column.[16] The use of a mass spectrometer as a detector (GC-MS) allows for the identification of the separated isomers based on their mass spectra.[15][16]

Experimental Protocol: General GC-MS Analysis

-

Sample Preparation: A dilute solution of the isomer mixture is prepared in a suitable solvent (e.g., acetone or dichloromethane).[16]

-

Injection: A small volume of the sample is injected into the GC-MS instrument.

-

Separation: The isomers are separated on a capillary column (e.g., a methyl-siloxane column) using a temperature program that ramps the oven temperature to elute the different components.[16]

-

Detection and Quantification: The separated isomers are detected by the mass spectrometer, and the relative peak areas can be used to determine the isomer distribution.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with chiral stationary phases, can be employed for the separation of enantiomers and diastereomers. This technique is highly valuable for obtaining a more detailed understanding of the isomeric composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of the isomers. The chemical shifts and coupling constants of the protons on the cyclohexane rings can provide detailed information about the cis/trans configuration and the axial/equatorial positions of the substituents.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling.[9][10][11][17] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[9][10] It is also toxic to aquatic life with long-lasting effects.[9][17] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should always be used when handling this chemical.[10] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

Conclusion

The performance of this compound as a polymer building block, particularly as an epoxy curing agent, is intricately linked to its complex stereochemistry. The ratio of cis and trans isomers, arising from the substitution pattern on the cyclohexane rings, dictates the reactivity, curing behavior, and ultimately the thermomechanical properties of the final polymer network. A thorough understanding of the molecular structure and the ability to characterize the isomer distribution are therefore essential for researchers and formulators seeking to optimize the performance of materials based on this versatile cycloaliphatic diamine. This guide has provided a foundational overview to aid in this endeavor, highlighting the critical interplay between molecular architecture and macroscopic properties.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91555, this compound.

- BASF Dispersions & Pigments Asia Pacific. (n.d.). Laromin® C260. UL Prospector.

- LookChem. (n.d.). This compound.

- ChemBK. (2024, April 10). This compound.

- BASF Dispersions & Pigments Asia Pacific. (n.d.). Laromin® C260. UL Prospector.

- Ottokemi. (n.d.). 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers, 99%.

- PrepChem.com. (n.d.). Synthesis of bis (4-aminocyclohexyl)methane.

- BASF. (2004, August). Laromin grades. [Technical Bulletin].

- BASF Dispersions & Pigments Asia Pacific. (n.d.). Laromin® C260. UL Prospector.

- MySkinRecipes. (n.d.). 4,4'-Methylenebis(2-methylcyclohexylamine).

- Palmese, G. R. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry.

- SpectraBase. (n.d.). 4,4'-Methylenebis(2-methylcyclohexylamine), mixture of isomers - Optional[13C NMR] - Spectrum.

- Al-Qadhi, K. A. (2015). Effects of epoxy resin and hardener type on durability and mechanical properties of epoxy mix. [Master's thesis, King Fahd University of Petroleum and Minerals].

- Foreman, J. P., et al. (2018). Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers. Polymer, 155, 134-144.

- Kamon, T., & Furukawa, H. (1986). Curing mechanisms and mechanical properties of cured epoxy resins. Advances in Polymer Science, 80, 173-202.

- Pascault, J. P., & Williams, R. J. J. (2010).

- Origin. (2023, February 3). Understanding Cycloaliphatic Amine Hardeners: Properties and Applications.

- Liu, T., et al. (2017). Curing kinetics of 4,4'-Methylenebis epoxy and m-Xylylenediamine. 2017 2nd International Conference on Materials Engineering, Manufacturing Technology and Control.

- Wang, J., et al. (2022). Properties of epoxy resin system cured by different mixed curing agents at low temperature.

- Razack, N. A., & Varghese, L. A. (2014). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology, 3(7), 1124-1129.

- Caldara, M., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Applied Sciences, 12(14), 7320.

- Shimadzu Corporation. (n.d.). Analytical Solutions for Analysis of Polymer Additives.

- LabRulez GCMS. (n.d.). Enhancing MRM Experiments in GC/MS/MS Using APGC.

Sources

- 1. specialchem.com [specialchem.com]

- 2. labproinc.com [labproinc.com]

- 3. Buy this compound | 6864-37-5 [smolecule.com]

- 4. ulprospector.com [ulprospector.com]

- 5. ulprospector.com [ulprospector.com]

- 6. ulprospector.com [ulprospector.com]

- 7. 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers ,99% 6864-37-5 India [ottokemi.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C15H30N2 | CID 91555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. lookchem.com [lookchem.com]

- 12. pcimag.com [pcimag.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chembk.com [chembk.com]

- 16. iris.unito.it [iris.unito.it]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of Bis(4-amino-3-methylcyclohexyl)methane

Executive Summary: Bis(4-amino-3-methylcyclohexyl)methane, a cycloaliphatic diamine, is a critical component in the advanced polymers industry, primarily serving as a high-performance epoxy curing agent and a monomer for specialty polyamides and polyimides.[1][2] Its unique structure, characterized by a bridged dicyclic system with methyl and amino functional groups, imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers. This guide provides an in-depth exploration of the predominant industrial synthesis route for this compound: the catalytic hydrogenation of its aromatic analogue, 4,4'-diamino-3,3'-dimethyldiphenylmethane. We will dissect the causality behind experimental choices, present a validated, step-by-step protocol, and discuss the critical parameters that govern reaction efficiency and stereochemical outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis and application of this versatile chemical intermediate.

Chapter 1: Introduction to this compound

This compound, also known by trade names such as Laromin C 260 and the abbreviation DMDC, is a colorless to light-yellow viscous liquid.[3] It is a mixture of stereoisomers, a factor that significantly influences its physical properties, such as its liquid state at room temperature, and the performance of the polymers derived from it.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below, providing essential data for its handling, processing, and application.

| Property | Value | Source(s) |

| CAS Number | 6864-37-5 | [1][2] |

| Molecular Formula | C15H30N2 | [2] |

| Molecular Weight | 238.41 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [1][3] |

| Boiling Point | ~289-342 °C at 760 mmHg | [1][3] |

| Melting Point | -7 °C | [1][3] |

| Density | ~0.94-0.95 g/mL at 25 °C | [1][3] |

| Flash Point | >230 °F (>110 °C) | [1][3] |

| Solubility in Water | 2.01 - 3.6 g/L at 20°C | [1] |

The Significance of Stereoisomerism

The hydrogenation of the two aromatic rings in the precursor molecule creates multiple chiral centers, leading to a complex mixture of stereoisomers (e.g., cis-cis, cis-trans, trans-trans). The specific ratio of these isomers dictates the final physical state (liquid vs. solid) and reactivity of the amine. Industrial processes are often optimized to produce a liquid mixture, as this simplifies handling and processing, particularly in epoxy formulations.[4] Control over the trans-trans isomer content, for instance, is a key objective in some patented processes to ensure a liquid product.[5]

Industrial Applications

The primary utility of this compound stems from its two reactive primary amine groups.

-

Epoxy Curing Agent: It is widely used as a hardener for epoxy resins. The resulting cured systems exhibit high glass transition temperatures (Tg), excellent mechanical properties, and superior resistance to chemical attack.[3][6]

-

Polymer Synthesis: It serves as a monomer in the production of fully aliphatic polyimides and polyamides, contributing to polymers with high thermal stability and optical transparency.[1]

-

Advanced Composites: Its adhesive properties make it valuable in the manufacturing of composite materials, including those used for wind turbine blades.[6]

Chapter 2: The Predominant Industrial Synthesis Route: Catalytic Hydrogenation

The most economically viable and scalable method for producing this compound is the catalytic hydrogenation of 4,4'-diamino-3,3'-dimethyldiphenylmethane. This multi-step process begins with readily available feedstocks and employs well-established catalytic technologies.

Rationale for the Hydrogenation Route

This pathway is preferred for several reasons:

-

Feedstock Availability: The starting materials, o-toluidine and formaldehyde, are large-scale industrial chemicals.

-

Process Maturity: The condensation reaction to form the aromatic diamine precursor and subsequent catalytic hydrogenation are mature, well-understood industrial processes.

-

High Atom Economy: The hydrogenation step is an addition reaction, resulting in a high atom economy with hydrogen being the only other reactant.

The Hydrogenation Step: A Mechanistic Perspective

The core of the synthesis is the reduction of the two aromatic rings of the precursor. This is a heterogeneous catalytic process where the aromatic diamine, dissolved in a suitable solvent, is exposed to high-pressure hydrogen in the presence of a solid catalyst.

The reaction proceeds via the adsorption of the aromatic rings onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms, ultimately leading to the saturation of the rings. The choice of catalyst is paramount to achieving high conversion and selectivity without promoting undesirable side reactions.

Critical Parameters and Their Scientific Basis

The success of the hydrogenation hinges on the precise control of several interdependent parameters.

-

Catalyst Selection: Ruthenium (Ru) is the most effective and widely cited catalyst for this transformation, typically supported on materials like alumina (Al₂O₃) or carbon.[4][5][7] Ruthenium excels at hydrogenating aromatic rings under conditions that minimize hydrodeamination (cleavage of the C-N bond) or other side reactions. Pre-treating the ruthenium catalyst with air or oxygen has been shown to increase the reaction rate.[7] While other platinum-group metals can be used for aniline hydrogenation, ruthenium is often preferred for its high activity and selectivity in this specific application.[8][9]

-

Temperature: Reaction temperatures typically range from 100 to 200°C.[7] Higher temperatures increase the reaction rate but can also lead to an increase in by-products and affect the final isomer distribution. A careful balance must be struck to ensure complete conversion within a reasonable timeframe without compromising yield.[4]

-

Pressure: High hydrogen pressures (500 to 4000 psig, or ~3.5 to 27.5 MPa) are necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently.[5][10]

-

Solvent: The choice of solvent is critical for dissolving the starting material and the product, as well as for facilitating mass transfer of hydrogen to the catalyst surface. Alcohols like methanol and isopropanol or ethers like tetrahydrofuran (THF) are commonly used.[5][7]

-

Additives: The addition of water and a basic promoter, such as lithium hydroxide (LiOH), has been shown to significantly increase the reaction rate.[10] Water appears to play a crucial role in enhancing the rate, while the base helps to suppress the formation of by-products.

Chapter 3: Experimental Protocol: A Validated Laboratory-Scale Synthesis

The following protocol is a representative example derived from established methodologies for the hydrogenation of aromatic diamines.[5][10] It is designed as a self-validating system where reaction progress is monitored to completion.

Safety Precaution: This procedure involves high-pressure hydrogen gas and flammable solvents. It must be performed in a specialized high-pressure reactor (autoclave) by trained personnel within a certified fume hood or blast-proof enclosure.

Materials and Equipment

-

Reactants: 4,4'-diamino-3,3'-dimethyldiphenylmethane (MDA derivative), Isopropyl alcohol (IPA), Deionized water, Lithium hydroxide monohydrate (LiOH·H₂O).

-

Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃).

-

Equipment: 600 mL high-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

Step-by-Step Procedure

-

Reactor Charging: Into the 600 mL reactor vessel, add the following in order: 100g of 4,4'-diamino-3,3'-dimethyldiphenylmethane, 0.4g of LiOH·H₂O, 20g of isopropyl alcohol, 10g of water, and 7g of 5% Ru/Al₂O₃ catalyst.[10]

-

System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen to ~1.0 MPa and then venting. Repeat this three times. Follow with a similar three-cycle purge using hydrogen gas to ensure an inert atmosphere.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to approximately 850 psig. Begin stirring and heat the reaction mixture to the target temperature of 120-150°C.[5][10]

-

Reaction Execution: Once the target temperature is reached, adjust the hydrogen pressure to a working pressure of ~1000-1050 psig. The reaction is exothermic; maintain a constant temperature. The reaction progress is monitored by observing the drop in hydrogen pressure as it is consumed. Maintain the pressure by periodically recharging the reactor with hydrogen.

-

Completion and Cooldown: The reaction is considered complete when hydrogen uptake ceases. This can take several hours (e.g., 3.5 - 5 hours).[5][10] Once complete, stop the heating and allow the reactor to cool to room temperature.

-

Product Isolation: Carefully vent the excess hydrogen pressure. Open the reactor and filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with a small amount of additional solvent to ensure complete product recovery.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude product, this compound, can be further purified by vacuum distillation if required.

Chapter 4: Alternative Synthetic Approaches

While catalytic hydrogenation is the dominant method, other synthetic routes have been proposed, though they are less common in industrial practice.

-

Reductive Amination: A theoretical approach could involve the reductive amination of the corresponding diketone, bis(3-methyl-4-oxocyclohexyl)methane, with ammonia. Reductive amination is a powerful tool for C-N bond formation, typically using a reducing agent like sodium triacetoxyborohydride in a one-pot reaction.[11] However, the synthesis of the diketone precursor is complex, making this route less direct than the hydrogenation pathway.

-

Reaction with Formaldehyde: An alternative method mentioned involves reacting 3,3'-dimethyl-4,4'-diaminodicyclohexylmethane with formaldehyde under controlled conditions.[6] This suggests a potential modification or derivatization route rather than a de novo synthesis.

These alternative routes are generally less favored due to the multi-step nature of synthesizing the required precursors and the overall lower efficiency compared to the direct hydrogenation of the readily available aromatic diamine.

Chapter 5: Conclusion

The synthesis of this compound is a mature industrial process, with catalytic hydrogenation of 4,4'-diamino-3,3'-dimethyldiphenylmethane standing as the most efficient and scalable route. The choice of a ruthenium catalyst, combined with carefully controlled temperature, pressure, and the use of solvent/additive systems, allows for high-yield production of this crucial epoxy hardener and polymer building block. Understanding the interplay of these parameters is key to not only optimizing the reaction rate and yield but also to controlling the final stereoisomer distribution, which in turn dictates the material properties of the end product. Future research may focus on developing even more active or selective catalysts, potentially using non-precious metals or exploring flow chemistry conditions to further enhance process safety and efficiency.

References

- LookChem. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of bis (4-aminocyclohexyl)methane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91555, this compound.

- mzCloud. (n.d.). Bis 4 amino 3 methylcyclohexyl methane.

- DTU Research Database. (n.d.). Green and selective hydrogenation of aromatic diamines over the nanosheet Ru/g–C3N4–H2 catalyst prepared by ultrasonic assisted impregnation-deposition method.

- Heesung Catalysts Corporation. (n.d.). Aniline Catalyst.

- ResearchGate. (n.d.). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine.

- ACS Publications. (1959). Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts. The Journal of Organic Chemistry.

- PubMed Central (PMC). (2023). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline.

- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.

- Google Patents. (2011). CN102093227A - Method for producing 4,4'-diamino dicyclohexyl methane with low trans-trans isomer content.

- ACS Catalysis. (2020). Highly Efficient Hydrogenation of Nitrobenzene to Aniline over Pt/CeO2 Catalysts: The Shape Effect of the Support and Key Role of Additional Ce3+ Sites.

- Google Patents. (1999). US5981801A - Hydrogenation of aromatic diamines.

- Google Patents. (1996). US5550294A - Method of increasing hydrogenation rate of aromatic amines.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C15H30N2 | CID 91555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. prepchem.com [prepchem.com]

- 5. CN102093227A - Method for producing 4,4'-diamino dicyclohexyl methane with low trans-trans isomer content - Google Patents [patents.google.com]

- 6. Buy this compound | 6864-37-5 [smolecule.com]

- 7. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]

- 8. Aniline Catalyst - 희성촉매주식회사 [hscatalysts.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US5550294A - Method of increasing hydrogenation rate of aromatic amines - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4,4'-Methylenebis(2-methylcyclohexylamine)

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 4,4'-methylenebis(2-methylcyclohexylamine) (CAS: 6864-37-5), a cycloaliphatic diamine widely utilized as a curing agent for epoxy resins and a monomer for polyimides.[1][2] Addressed to researchers, scientists, and professionals in drug development and materials science, this document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a simple presentation of data, this guide delves into the structural interpretation of the spectra, explains the scientific rationale behind experimental protocols, and provides validated, step-by-step methodologies for data acquisition. The inherent complexity of the commercial product, which exists as a mixture of stereoisomers, is a central consideration in the interpretation of its spectroscopic signature.[3][4]

Introduction: The Molecular Architecture of 4,4'-Methylenebis(2-methylcyclohexylamine)

4,4'-Methylenebis(2-methylcyclohexylamine), with a molecular formula of C₁₅H₃₀N₂ and a molecular weight of approximately 238.42 g/mol , is a structurally complex alicyclic diamine.[1][3] Its architecture consists of two 2-methylcyclohexylamine rings linked by a methylene (-CH₂-) bridge at their 4-positions. The presence of multiple chiral centers (at C1, C2, and C4 of each ring) means the compound is a mixture of various cis/trans and R/S isomers. This isomeric complexity is the most critical factor in spectral analysis, as it leads to the broadening of signals or the appearance of multiple closely-spaced resonances where a single pure isomer would show sharp, distinct peaks. Understanding this is paramount for accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. Due to the isomeric mixture, NMR spectra will exhibit complex multiplets and potentially overlapping signals.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum can be divided into several key regions. The chemical shifts are influenced by the electron-withdrawing effect of the primary amine groups and the overall aliphatic structure. Based on data from analogous compounds like cyclohexylamine, the following assignments are anticipated.[4]

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amine (NH ₂) | 0.9 - 1.6 | Broad Singlet (br s) | Integrates to 4H total (2H per amine). Position is concentration and solvent dependent. Disappears upon D₂O exchange. |

| Methine (C H-NH₂) | 2.5 - 3.2 | Multiplet (m) | Deshielded proton on the carbon bearing the amine group. Complexity arises from coupling to adjacent protons and the presence of multiple isomers. |

| Methylene Bridge (-CH ₂-) | 0.8 - 1.4 | Multiplet (m) | Protons of the bridge connecting the two rings. |

| Methyl (-CH ₃) | 0.8 - 1.1 | Doublet (d) | Coupled to the adjacent methine proton. The presence of multiple isomers may lead to overlapping doublets. |

| Cyclohexyl Ring Protons | 0.9 - 2.0 | Complex Multiplets (m) | A broad, complex region containing all other C-H protons of the two rings. Significant signal overlap is expected due to the large number of non-equivalent protons in different isomeric environments. |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the distinct carbon environments. While a single isomer would show 8 signals (7 for the substituted ring and 1 for the methylene bridge, with some potential for overlap), the isomeric mixture will likely result in clusters of peaks for each type of carbon. A reference spectrum for the mixture is available on the SpectraBase database.[4]

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| C -NH₂ | 50 - 58 | The carbon atom directly bonded to the nitrogen is the most deshielded of the ring carbons. |

| C -CH₃ | 30 - 38 | The methine carbon bearing the methyl group. |

| Methylene Bridge (-C H₂-) | 35 - 45 | The chemical shift of the bridging carbon. |

| Cyclohexyl Ring Carbons | 20 - 35 | The remaining sp³ hybridized carbons of the cyclohexyl rings. |

| Methyl (-C H₃) | 15 - 22 | The carbon of the methyl group substituent. |

Protocol for NMR Data Acquisition

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for organic molecules. A standard 5 mm NMR tube and a spectrometer operating at 400 MHz or higher are recommended to achieve adequate signal dispersion, which is crucial for resolving the complex multiplets in this molecule.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10-20 mg of 4,4'-methylenebis(2-methylcyclohexylamine) in approximately 0.7 mL of CDCl₃. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-3 seconds.

-

Acquire several hundred to a few thousand scans to achieve adequate sensitivity.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).

NMR Workflow Diagram

Caption: Workflow for NMR analysis of 4,4'-methylenebis(2-methylcyclohexylamine).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For this diamine, the most characteristic signals will be from the N-H bonds of the primary amine groups and the C-H bonds of the aliphatic structure.

Expected IR Absorption Bands

The presence of primary amine groups is readily confirmed by characteristic N-H stretching and bending vibrations.[5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3350 - 3450 | Medium, Sharp | A characteristic doublet for primary amines (asymmetric and symmetric stretches).[6] |

| C-H Stretch (sp³) | 2850 - 2960 | Strong | Typical for aliphatic C-H bonds in the cyclohexyl rings, methyl groups, and methylene bridge.[4] |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong | Confirms the presence of a primary amine (-NH₂).[5] |

| C-H Bend | 1440 - 1470 | Medium | Bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups. |

| C-N Stretch | 1020 - 1250 | Weak to Medium | Aliphatic C-N bond stretch. Often difficult to assign definitively.[5] |

Protocol for IR Data Acquisition (ATR)

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of liquid samples without requiring extensive sample preparation like creating KBr pellets. It provides high-quality data with minimal sample volume.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place one to two drops of the neat liquid 4,4'-methylenebis(2-methylcyclohexylamine) onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

IR (ATR) Workflow Diagram

Caption: Workflow for IR analysis using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Expected Mass Spectrum Data

Molecular Ion: The compound contains two nitrogen atoms. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[7] The calculated monoisotopic mass is 238.24. Therefore, the molecular ion peak (M⁺˙) is expected at an m/z of 238.

Key Fragmentation Patterns: The fragmentation of aliphatic amines is dominated by alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.[8][9] This process results in a resonance-stabilized iminium cation. For this molecule, several alpha-cleavage pathways are possible, leading to a complex spectrum.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 238 | [M]⁺˙ | Molecular Ion |

| 223 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 140 | [C₉H₁₈N]⁺ | Alpha-cleavage with loss of a C₆H₁₂ radical (cyclohexyl ring fragment). |

| 126 | [C₈H₁₆N]⁺ | Alpha-cleavage with loss of a C₇H₁₄ radical. |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the bond between the methylene bridge and one ring, followed by alpha-cleavage. |

| 56 | [C₃H₆N]⁺ | A common fragment for cyclohexylamines, often the base peak.[2] |

Protocol for MS Data Acquisition (GC-MS)

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this analysis. The GC separates the volatile mixture of isomers, and the MS detector provides a mass spectrum for each eluting component. Electron Ionization (EI) is a standard, high-energy method that induces reproducible fragmentation, creating a spectral "fingerprint" of the molecule.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

GC Method:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Use Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peaks corresponding to the isomers. Analyze the mass spectrum of each peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern to known pathways for cyclic amines.

GC-MS Workflow Diagram

Caption: Workflow for GC-MS analysis of 4,4'-methylenebis(2-methylcyclohexylamine).

Conclusion

The comprehensive spectroscopic analysis of 4,4'-methylenebis(2-methylcyclohexylamine) requires a multi-technique approach. ¹H and ¹³C NMR provide the fundamental carbon-hydrogen framework, IR spectroscopy confirms the presence of key primary amine functional groups, and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The primary challenge in interpreting the spectra of this compound lies in its existence as a complex mixture of isomers, which leads to signal complexity. By understanding the foundational principles of each technique and applying the robust protocols outlined in this guide, researchers can confidently characterize the structure and purity of this important industrial chemical.

References

- SpectraBase. 4,4'-Methylenebis(2-methylcyclohexylamine), mixture of isomers - Optional[13C NMR] - Spectrum. [Link]

- Ottokemi. 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers ,99%. [Link]

- Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

- Whitman College. GCMS Section 6.

- NIST WebBook. Cyclohexylamine. [Link]

- PubChem. Cyclohexylamine | C6H11NH2 | CID 7965. [Link]

- Chemistry LibreTexts. 6.

- JoVE. Video: Mass Spectrometry of Amines. [Link]

- University of California, Irvine. IR Spectroscopy Tutorial: Amines. [Link]

- Illinois State University. Infrared Spectroscopy. [Link]

Sources

- 1. Cyclohexanamine, N-cyclohexyl- [webbook.nist.gov]

- 2. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]

- 4. webqc.org [webqc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry of Amines [jove.com]

Bis(4-amino-3-methylcyclohexyl)methane solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Bis(4-amino-3-methylcyclohexyl)methane in Organic Solvents

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is paramount to its successful application. This guide provides a detailed exploration of the solubility characteristics of this compound, a key component in various industrial and pharmaceutical applications. We will delve into the physicochemical principles governing its solubility, present available data, and offer practical, step-by-step methodologies for its determination.

Introduction to this compound

This compound (CAS No. 6864-37-5), often referred to as Laromin C 260, is a cycloaliphatic diamine. It is a mixture of three geometric isomers: trans,trans; cis,trans; and cis,cis. This isomeric composition is a critical factor influencing its physical properties, including its solubility. The molecule's structure, featuring two amine groups and a flexible cyclohexyl backbone, allows for a range of intermolecular interactions, making its solubility behavior complex and highly dependent on the solvent environment. Its primary applications are as a curing agent for epoxy resins and in the synthesis of polyamides and polyimides.

The Physicochemical Landscape of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The two primary amine groups are capable of acting as hydrogen bond donors, while the nitrogen atoms can also act as hydrogen bond acceptors. The cyclohexyl rings, however, introduce a significant nonpolar character to the molecule.

A fundamental principle governing solubility is "like dissolves like." Therefore, solvents that can engage in hydrogen bonding and have a polarity that is compatible with the overall polarity of the this compound molecule are expected to be effective solvents.

Solubility Profile in Organic Solvents

General Solubility Observations:

-

High Solubility: Expected in polar, protic solvents such as alcohols (e.g., methanol, ethanol) and glycols, where hydrogen bonding can be readily established.

-

Moderate to Good Solubility: Expected in polar aprotic solvents like ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers (e.g., tetrahydrofuran).

-

Limited to Low Solubility: Expected in nonpolar solvents such as hydrocarbons (e.g., hexane, toluene) due to the molecule's polar amine groups.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Primary Interaction Mechanism |

| Alcohols | Methanol, Ethanol | High | Hydrogen Bonding |

| Ketones | Acetone | Good | Dipole-Dipole, Hydrogen Bonding |

| Esters | Ethyl Acetate | Moderate to Good | Dipole-Dipole, Hydrogen Bonding |

| Ethers | Tetrahydrofuran | Moderate | Dipole-Dipole |

| Aromatic Hydrocarbons | Toluene | Low | van der Waals forces |

| Aliphatic Hydrocarbons | Hexane | Very Low | van der Waals forces |

Experimental Determination of Solubility: A Practical Protocol

To obtain precise solubility data, experimental determination is essential. The following is a detailed protocol for determining the solubility of this compound using the isothermal equilibrium method.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic water bath or heating block

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

4.2. Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic bath set to the desired temperature.

-

Stir the mixtures vigorously using a magnetic stirrer for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, stop the stirring and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

For finer suspensions, centrifugation at the same temperature can be used to achieve a clear separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

4.3. Data Analysis and Calculation

The solubility (S) is calculated using the following formula:

S ( g/100g solvent) = (Concentration from analysis × Dilution factor × Volume of solvent) / (Weight of solvent) × 100

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Isothermal equilibrium method workflow.

Factors Influencing Solubility

5.1. Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

Diagram 2: Influence of Temperature on Solubility

Caption: Effect of temperature on the dissolution process.